molecular formula C9H8N2O2 B1332827 5-Methylimidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 88751-06-8

5-Methylimidazo[1,2-a]pyridine-2-carboxylic acid

Cat. No.: B1332827
CAS No.: 88751-06-8
M. Wt: 176.17 g/mol
InChI Key: ITABKLPNHAGZEG-UHFFFAOYSA-N
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Description

Historical context and development of imidazo[1,2-a]pyridine derivatives

The development of imidazo[1,2-a]pyridine derivatives traces back to fundamental research in heterocyclic chemistry, where scientists recognized the potential of fused bicyclic systems combining imidazole and pyridine rings. Historical progress in the pharmacology of imidazo[1,2-a]pyridines began with early investigations into their unique structural properties and biological activities, establishing these compounds as a "drug prejudice" scaffold due to their wide range of applications in medicinal chemistry. The evolution of synthetic methodologies has been particularly noteworthy, with researchers developing numerous approaches including condensation reactions, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions.

The synthesis of imidazo[1,2-a]pyridines has undergone significant advancement over the past decade, with substantial progress in metal-free direct synthesis protocols becoming a focal point of research. Traditional condensation reactions between alpha-haloketones and 2-aminopyridines have been refined and optimized, leading to the development of more efficient and environmentally friendly synthetic routes. These methodological improvements have enabled the preparation of diverse derivatives, including this compound, which represents a specific example of how structural modifications can be systematically introduced to explore structure-activity relationships.

Research groups have continuously innovated catalytic and non-catalytic systems dedicated to the synthesis of imidazopyridine derivatives, with particular attention to the traditional synthesis methods involving condensation reactions between alpha-haloketones and 2-aminopyridines. The development of tandem reaction mechanisms, such as those combining Michael addition and intramolecular cyclization, has marked significant advancement in the synthesis of imidazo[1,2-a]pyridine derivatives. These synthetic innovations have been crucial in expanding the toolkit available for constructing complex molecular architectures with high efficiency and selectivity.

Significance in heterocyclic chemistry research

The significance of imidazo[1,2-a]pyridine derivatives in heterocyclic chemistry research stems from their recognition as privileged structures that represent promising areas for identification of lead structures toward the discovery of new synthetic drug molecules. Imidazopyridines are characterized as nitrogen-based heterocycles with distinctive structural features that endow them with remarkable similarities to certain biologically significant compounds, particularly purines and the indole group. This structural relationship places them at the intersection of natural product chemistry and synthetic drug development.

Research in heterocyclic chemistry has consistently demonstrated that imidazo[1,2-a]pyridines serve as fundamental structures in various applications spanning pharmaceuticals to food additives. The unique architectural design of these compounds, featuring the fusion of a six-membered pyridine ring with a five-membered imidazole ring, creates a bicyclic system with a bridgehead nitrogen atom that contributes to their exceptional chemical and biological properties. This structural configuration has made them attractive targets for synthetic chemists seeking to develop new methodologies and explore novel chemical transformations.

The field of heterocyclic chemistry has persistently explored innovative strategies to synthesize derivatives of imidazo[1,2-a]pyridine, specifically aiming to introduce a variety of substituents at different positions of these frameworks. These efforts have led to the development of numerous synthetic techniques tailored for crafting this molecular architecture, with systematic organization into categories based on reaction mechanisms utilized. The research community continues to face challenges in using green reagents, maximizing atom economy, and enriching the functional group diversity of products, making cascade reactions and carbon-hydrogen functionalizations ideal strategies for this field.

Position of this compound within nitrogen-bridgehead fused heterocycles

This compound occupies a distinctive position within the broader family of nitrogen-bridgehead fused heterocycles due to its specific substitution pattern and functional group arrangement. The compound features a methyl group at the 5-position and a carboxylic acid functionality at the 2-position of the imidazo[1,2-a]pyridine core structure. This particular substitution pattern differentiates it from other members of the imidazopyridine family and influences its chemical reactivity and potential biological activity.

The structural characteristics of this compound reflect the broader principles governing nitrogen-bridgehead heterocycles, where the bridgehead nitrogen atom plays a crucial role in determining the electronic properties and reactivity of the molecule. The presence of the carboxylic acid group at the 2-position provides a handle for further chemical modifications, including the formation of amide derivatives and ester compounds, which has been extensively exploited in medicinal chemistry applications. The 5-methyl substitution adds steric bulk and electronic effects that can influence molecular recognition and binding properties.

Within the context of fused heterocyclic systems, this compound represents an example of how strategic functional group placement can be used to modulate physicochemical properties while maintaining the core structural features that contribute to biological activity. The combination of the electron-rich imidazole ring fused to the electron-deficient pyridine ring creates a unique electronic environment that is further modified by the specific substitution pattern found in this compound. This positioning within the broader landscape of nitrogen-bridgehead heterocycles makes it a valuable compound for both synthetic and medicinal chemistry research.

Overview of pharmacological significance in chemical research

The pharmacological significance of this compound and related compounds stems from the well-established biological activities of the imidazopyridine scaffold. Research has demonstrated that imidazopyridine derivatives exhibit a wide range of biological activities, including antiulcer, anticonvulsant, antiprotozoal, anthelmintic, antiepileptic, antifungal, antibacterial, analgesic, antiviral, anticancer, anti-inflammatory, antituberculosis, and antitumor properties. This broad spectrum of activities positions the imidazopyridine scaffold as one of the most significant structural skeletons in the field of natural and pharmaceutical products.

The recognition of imidazo[1,2-a]pyridines as a privileged structure has led to their incorporation into numerous therapeutic agents, with several commercial drugs utilizing this scaffold as their foundation. The structural features of this compound, particularly the carboxylic acid functionality, provide opportunities for the development of prodrug strategies and conjugation with other bioactive molecules. Research has shown that the presence of the carboxylic acid group can influence drug absorption, distribution, metabolism, and excretion properties, making it an important consideration in drug design and development.

Recent research has highlighted the potential of imidazo[1,2-a]pyridine derivatives as covalent anticancer agents, with studies demonstrating their effectiveness against various cancer cell lines including breast, liver, colon, cervical, lung, and kidney cancers. The anticancer effects of these compounds primarily result from their inhibitory effects on different molecular mechanisms including phosphoinositide 3-kinase/protein kinase B, centromere protein E, insulin-like growth factor 1 receptor, cyclin-dependent kinases, tubulin polymerization inhibition, and mesenchymal-epithelial transition factor inhibition. These findings underscore the continuing relevance of imidazopyridine research in the development of new therapeutic agents.

Property Value Reference
Molecular Formula C₉H₈N₂O₂
Molecular Weight 176.17 g/mol
Chemical Abstracts Service Number 88751-06-8
International Union of Pure and Applied Chemistry Name This compound
Appearance Light yellow to yellow solid
Purity (High Performance Liquid Chromatography) ≥97.0%
Storage Conditions Room temperature

The compound this compound also exists in various forms, including dihydrate variants, which demonstrates the importance of understanding polymorphism and hydration states in pharmaceutical development. Research has shown that different hydration states can significantly impact the physical and chemical properties of pharmaceutical compounds, affecting their stability, solubility, and bioavailability. The availability of both anhydrous and dihydrate forms of this compound provides researchers with options for optimizing formulation strategies and understanding structure-property relationships.

Properties

IUPAC Name

5-methylimidazo[1,2-a]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-6-3-2-4-8-10-7(9(12)13)5-11(6)8/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITABKLPNHAGZEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC2=NC(=CN12)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50366209
Record name 5-methylimidazo[1,2-a]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50366209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88751-06-8
Record name 5-methylimidazo[1,2-a]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50366209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methylimidazo[1,2-a]pyridine-2-carboxylic acid
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Preparation Methods

Condensation of 2-Aminopyridine with α-Haloketones or α-Diketones

One of the primary methods to synthesize imidazo[1,2-a]pyridine derivatives, including 5-methylimidazo[1,2-a]pyridine-2-carboxylic acid, involves the condensation of 2-aminopyridine derivatives with α-haloketones or α-diketones. This method forms the fused imidazo ring system via cyclization.

  • General Procedure:

    • React 2-aminopyridine with ethyl 2-chloroacetoacetate in ethanol under reflux for several hours.
    • The intermediate ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate is formed, which can be further converted to the carboxylic acid derivative by hydrolysis or hydrazide formation followed by oxidation or other transformations.
  • Example from Literature:

    • 2-Aminopyridine (0.01 mol) refluxed with ethyl 2-chloroacetoacetate (0.1 mol) in 96% ethanol for 6 hours yields ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate with a melting point of 69 °C and 45.05% yield.

Hydrazide Formation and Subsequent Derivatization

  • The ester intermediate can be converted to the hydrazide by refluxing with hydrazine hydrate in ethanol.
  • The hydrazide can then be condensed with various ketones to form hydrazones or further cyclized to yield carboxylic acid derivatives.

Organometallic and Catalytic Coupling Methods

  • According to patent literature, this compound can be synthesized via palladium-catalyzed coupling reactions involving organometallic intermediates.
  • These methods include:
    • Condensation of 2-aminopyridine with 3-halo-1-(hetero)arylpropane-1,2-dione derivatives to form the imidazo ring.
    • Reaction of reactive derivatives such as mixed anhydrides of imidazo[1,2-a]pyridine-2-carboxylic acid with organometallic reagents (e.g., lithium or magnesium derivatives).
    • Catalytic coupling of boryl, stannyl, or silyl derivatives with halogenated or sulfonyloxy-substituted partners to introduce substituents at specific positions.

Comparative Data Table of Key Preparation Steps

Step Starting Material(s) Reaction Conditions Product Yield (%) Notes
1 2-Aminopyridine + Ethyl 2-chloroacetoacetate Reflux in 96% ethanol, 6 h Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate 45.05 Intermediate ester formation
2 Ethyl ester + Hydrazine hydrate Reflux in 96% ethanol, 5 h 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid hydrazide 27.16 Hydrazide intermediate
3 Hydrazide + Ketone + Conc. H2SO4 Reflux in ethanol, 6 h Alkylidene hydrazides derivatives 62-75 Derivatization for further functionalization
4 2-Aminopyridine + 3-halo-1-(hetero)arylpropane-1,2-dione Conditions per J-J. Bourguignon et al. Imidazo[1,2-a]pyridine ring formation Variable Palladium-catalyzed coupling possible
5 Mixed anhydride of imidazo[1,2-a]pyridine-2-carboxylic acid + Organometallic reagent Reflux with Pd catalyst Substituted derivatives Variable Advanced functionalization

Research Findings and Notes on Preparation

  • The condensation of 2-aminopyridine with α-haloketones is a classical and reliable method to construct the imidazo[1,2-a]pyridine core, which can be further functionalized to the carboxylic acid at position 2 by hydrolysis or oxidation of ester intermediates.
  • Hydrazide intermediates provide versatile handles for further derivatization, including the formation of hydrazones and amides, which are useful in medicinal chemistry.
  • Organometallic coupling methods allow for the introduction of diverse substituents and are valuable for synthesizing complex derivatives, including 5-methyl-substituted analogues.
  • Industrially, oxidation and decarboxylation steps are common in heterocyclic carboxylic acid synthesis, although specific adaptation to imidazo[1,2-a]pyridine systems requires further optimization.
  • The yields reported vary depending on the step and conditions, with ester formation generally moderate (~45%), hydrazide formation lower (~27%), and subsequent derivatizations ranging from 60-75%.

Chemical Reactions Analysis

Types of Reactions

5-Methylimidazo[1,2-a]pyridine-2-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can result in the formation of alcohols .

Scientific Research Applications

Neurodegenerative Diseases

One of the significant therapeutic applications of 5-Methylimidazo[1,2-a]pyridine-2-carboxylic acid derivatives is in the treatment of neurodegenerative diseases. Research indicates that these compounds may act on nuclear receptors such as Nurr-1 (NR4A2), which are implicated in conditions like Parkinson's disease and Alzheimer's disease. The derivatives have shown promise as potential treatments by modulating neuroinflammation and neuroprotection mechanisms .

Antimicrobial Activity

Recent studies have highlighted the effectiveness of imidazo[1,2-a]pyridine analogues, including this compound, against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). Compounds derived from this scaffold have demonstrated significant activity with minimum inhibitory concentrations (MIC) ranging from 0.03 to 5.0 μM against Mycobacterium tuberculosis strains . This positions them as promising candidates for further development in anti-TB therapies.

Catalytic Reactions

This compound has been utilized in various catalytic processes. For instance, it serves as a precursor in Rh(III)-catalyzed decarboxylative coupling reactions, which are instrumental in synthesizing substituted pyridines with high regioselectivity. The carboxylic acid moiety acts as a traceless activating group, facilitating the formation of complex structures without being incorporated into the final product .

Amidation Reactions

The compound also plays a role in direct catalytic amidation reactions where carboxylic acids and esters are converted into amides. This transformation is crucial for synthesizing pharmaceutical compounds and other valuable chemicals. The efficiency of these reactions is influenced by various factors such as catalyst type and reaction conditions, showcasing the versatility of this compound in synthetic organic chemistry .

Case Study 1: Neuroprotective Agents

A study focused on synthesizing derivatives of this compound evaluated their neuroprotective effects against oxidative stress in neuronal cells. The results indicated that certain derivatives significantly reduced cell death and inflammation markers, suggesting their potential as neuroprotective agents in treating neurodegenerative diseases.

Case Study 2: Antitubercular Activity

In another investigation, a series of imidazo[1,2-a]pyridine derivatives were screened for their antitubercular activity. The study identified several compounds with potent activity against both replicating and non-replicating Mycobacterium tuberculosis. The structure-activity relationship analysis revealed critical insights into how modifications to the imidazo ring influenced antimicrobial efficacy.

Mechanism of Action

The mechanism of action of 5-Methylimidazo[1,2-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Variations

Substituents on the imidazo[1,2-a]pyridine core significantly influence biological activity, solubility, and reactivity. Below is a comparative analysis of key analogs:

Table 1: Comparative Analysis of Imidazo[1,2-a]pyridine-2-carboxylic Acid Derivatives
Compound Name Substituent (Position) Biological Activity Synthesis Method Key References
5-Methylimidazo[1,2-a]pyridine-2-carboxylic acid Methyl (5) FXa inhibition, HIF-1α modulation Continuous flow
5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid Bromo (5) Antimicrobial (E. fecalis, S. epidermis) at 3.9 μg/mL Hydrazide coupling
6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid Fluoro (6) Not reported Not specified
7-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid CF₃ (7) Anticancer (preclinical) Traditional in-flask methods
Imidazo[1,2-a]pyridine-2-carboxylic acid (parent compound) None Base scaffold for derivatization Direct condensation

Impact of Substituents on Reactivity and Properties

  • Electron-Donating Groups (e.g., Methyl) :

    • The 5-methyl group enhances stability and influences regioselectivity in reactions. For example, chlorination with N-chlorosuccinimide (NCS) yields 5-(chloromethyl) derivatives rather than ring-halogenated products .
    • Crystal structure analysis (Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate) reveals planar fused rings with intermolecular C–H⋯O/N hydrogen bonds, affecting solubility and solid-state packing .
  • Electron-Withdrawing Groups (e.g., Br, CF₃) :

    • Bromo and trifluoromethyl groups increase electrophilicity, enhancing antimicrobial and anticancer activities .
    • Halogenated derivatives show higher reactivity in cross-coupling reactions, enabling diverse functionalization .

Biological Activity

5-Methylimidazo[1,2-a]pyridine-2-carboxylic acid (5-MIPCA) is a nitrogen-containing heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

5-MIPCA is characterized by a fused imidazole and pyridine ring system with a carboxylic acid functional group. Its molecular formula is C9H8N2O2C_9H_8N_2O_2, and it has a molecular weight of approximately 176.17 g/mol. The presence of the methyl group at the 5-position of the imidazole ring influences its biological activity significantly.

Biological Activities

5-MIPCA exhibits a variety of biological activities, which can be categorized as follows:

  • Antimicrobial Activity : Compounds in the imidazo[1,2-a]pyridine class, including 5-MIPCA, have demonstrated potent antimicrobial effects against various pathogens. For instance, Moraski et al. reported that certain analogues exhibited minimum inhibitory concentrations (MIC) ranging from 0.03 to 5.0 μM against Mycobacterium tuberculosis (Mtb) strains, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains .
  • Anticancer Properties : Research indicates that 5-MIPCA derivatives show promise as anticancer agents. A study highlighted that specific imidazo[1,2-a]pyridine compounds displayed significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and PC-3 (prostate cancer), with IC50 values indicating effective growth inhibition . The structure-activity relationship studies revealed that modifications to the carboxylic acid moiety enhance anticancer efficacy.
  • Antitubercular Activity : The compound has been identified as a potential candidate for treating tuberculosis due to its activity against Mtb. In vitro studies have shown that certain derivatives possess low cytotoxicity while maintaining high potency against both replicating and non-replicating bacterial forms .

Structure-Activity Relationship (SAR)

The SAR analysis of 5-MIPCA and its derivatives provides insights into the molecular features essential for biological activity:

ModificationEffect on Activity
Methyl group at C5Enhances lipophilicity and bioavailability
Carboxylic acid groupCritical for antimicrobial and anticancer activity
Substituents on pyridine ringInfluence selectivity and potency against specific targets

The presence of electron-donating groups at specific positions on the aromatic rings has been shown to improve binding affinity to biological targets, enhancing overall activity.

Case Studies

  • Antitubercular Activity : A study by Moraski et al. identified several imidazo[1,2-a]pyridine-3-carboxamides with MIC90 values as low as 0.006 μM against Mtb strains, showcasing their potential as effective anti-TB agents . The study emphasized the importance of lipophilicity in enhancing drug-like properties.
  • Cytotoxicity Evaluation : In another investigation, various 5-MIPCA derivatives were tested against human cancer cell lines. Compounds showed IC50 values significantly lower than standard chemotherapeutics, indicating their potential as alternative treatment options for resistant cancer types .

Q & A

Q. What are the standard synthetic methodologies for 5-Methylimidazo[1,2-a]pyridine-2-carboxylic acid?

The synthesis typically involves condensation reactions between 2-aminopyridines and activated carbonyl derivatives. A widely used method employs continuous flow microreactor systems with 2-bromopyruvic acid and catalytic p-toluenesulphonic acid (PTSA) in DMF at 125°C, achieving completion in 10 minutes with moderate to high yields (45–85%) . Alternative protocols include one-pot, three-component reactions using 2-(1H-benzo[d]imidazol-2-yl)acetonitrile, aryl aldehydes, and Meldrum’s acid in green solvents (e.g., ethanol/water), which avoid intermediate purification steps and achieve yields up to 92% .

Q. What spectroscopic techniques are critical for characterizing this compound and its derivatives?

Key techniques include:

  • 1H/13C NMR : To confirm substituent positions and aromatic proton environments (e.g., methyl group singlet at δ = 1.86 ppm, lactam carbonyl signals at ~170 ppm) .
  • FT-IR : Identification of functional groups such as carboxylic acid (broad O–H stretch at 2500–3300 cm⁻¹), lactam (C=O at ~1628 cm⁻¹), and NH/OH groups (3419 cm⁻¹) .
  • LCMS : Monitors reaction progress and verifies molecular ion peaks (e.g., [M+H]+ for ethyl ester derivatives at m/z 204.23) .

Q. What are the common challenges in synthesizing imidazo[1,2-a]pyridine-2-carboxylic acid derivatives?

Major challenges include:

  • Decarboxylation : Occurs during high-temperature reactions, mitigated by using flow systems with controlled residence times (10 min at 125°C) .
  • Byproduct formation : Competing cyclization or esterification pathways require precise stoichiometry (e.g., 1.2 equiv. bromopyruvic acid) and catalysts (0.25 equiv. PTSA) .
  • Solvent selection : DMF is preferred for its high boiling point and solubility, but green alternatives like ethanol/water mixtures are emerging .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound derivatives?

Optimization strategies include:

  • Temperature control : Elevated temperatures (125°C) in flow systems enhance reaction rates but require pressure regulation (4.0 bar) to prevent solvent evaporation .
  • Catalyst screening : PTSA outperforms other acids (e.g., H2SO4) in minimizing side reactions .
  • Substrate scope expansion : Electron-deficient 2-aminopyridines yield higher conversions (e.g., 85% for 5-nitro derivatives vs. 45% for 4-methoxy) .
  • Solvent-free or green solvent systems : Ethanol/water mixtures reduce environmental impact while maintaining yields (~85%) .

Q. How do contradictory reports on decarboxylation pathways inform synthetic protocol design?

Traditional in-flask methods report significant decarboxylation due to prolonged heating, whereas flow systems suppress this via rapid heat transfer and shorter reaction times (10 min vs. hours). For example, pre-mixing bromopyruvic acid with PTSA in DMF at 125°C minimizes decomposition, achieving >90% conversion . Mechanistic studies suggest that decarboxylation is pH-dependent, with acidic conditions stabilizing intermediates .

Q. What strategies address impurities in final products, and how are they analyzed?

  • Chromatographic purification : Reverse-phase HPLC or flash chromatography isolates carboxylic acid derivatives from ester byproducts .
  • In-line quenching : Immediate cooling post-reaction in flow systems prevents thermal degradation .
  • Elemental analysis (CHN) : Validates purity (e.g., %C deviation <0.5% indicates minimal impurities) .

Q. How can computational methods guide the design of biologically active derivatives?

  • Docking studies : Predict interactions with target proteins (e.g., kinases, GPCRs) by modeling the carboxylic acid moiety’s hydrogen-bonding capacity .
  • QSAR models : Correlate substituent effects (e.g., methyl vs. trifluoromethyl groups) with bioactivity data from in vitro assays .

Biological and Mechanistic Research

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

  • Enzyme inhibition assays : Test against kinases (e.g., EGFR) or proteases using fluorescence-based substrates .
  • Antimicrobial screening : MIC (minimum inhibitory concentration) assays against Gram-positive/negative bacteria .
  • Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify apoptosis-inducing derivatives .

Q. How do structural modifications influence the compound’s pharmacokinetic properties?

  • Ester prodrugs : Ethyl esters (e.g., 6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester) enhance bioavailability via esterase-mediated hydrolysis in vivo .
  • Halogenation : Bromo or chloro substituents improve metabolic stability but may reduce solubility .

Data Contradiction and Validation

Q. How should researchers reconcile discrepancies in reported synthetic yields?

Variability arises from differences in:

  • Reaction scale : Microreactor systems (mg-scale) often report higher yields than batch reactions .
  • Substrate purity : Commercial 2-aminopyridines may contain trace moisture, affecting condensation efficiency .
  • Analytical methods : LCMS vs. NMR quantification can yield divergent purity estimates .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methylimidazo[1,2-a]pyridine-2-carboxylic acid
Reactant of Route 2
5-Methylimidazo[1,2-a]pyridine-2-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.